molecular formula C13H15NO7S B2390358 Dimethyl 5-(acetylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate CAS No. 338393-18-3

Dimethyl 5-(acetylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate

Cat. No.: B2390358
CAS No.: 338393-18-3
M. Wt: 329.32
InChI Key: KKPSFKUEOBECFT-UHFFFAOYSA-N
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Description

Dimethyl 5-(acetylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a thiophene derivative featuring a central thiophene ring substituted at positions 2 and 4 with methyl ester groups, an acetylamino (-NHCOCH₃) group at position 5, and a 2-methoxy-2-oxoethyl (-CH₂COOCH₃) group at position 3. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive ester and amide functionalities .

Properties

IUPAC Name

dimethyl 5-acetamido-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO7S/c1-6(15)14-11-9(12(17)20-3)7(5-8(16)19-2)10(22-11)13(18)21-4/h5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPSFKUEOBECFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(S1)C(=O)OC)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The compound’s structure necessitates a multi-step approach to introduce the acetylamino, methoxy-oxoethyl, and dual methyl ester groups. Two primary pathways emerge from literature analysis:

Functionalization of Pre-Formed Thiophene Derivatives

This route begins with dimethyl 2,4-thiophenedicarboxylate, leveraging its ester groups for subsequent modifications. Key steps include:

  • Nitration at Position 5 : Introducing a nitro group via electrophilic aromatic substitution, followed by reduction to an amine.
  • Acetylation : Treatment with acetic anhydride to form the acetylamino group.
  • Alkylation at Position 3 : Michael addition or alkylation with methyl acrylate derivatives to install the methoxy-oxoethyl moiety.

De Novo Thiophene Ring Construction

The Gewald reaction, which forms 2-aminothiophenes from ketones, cyanides, and sulfur, can be adapted. Modifications include:

  • Incorporating Esters : Using methyl cyanoacetate to pre-install ester groups during cyclization.
  • Post-Cyclization Functionalization : Sequential reactions to add the acetylamino and methoxy-oxoethyl groups.

Stepwise Synthesis Procedures

Pathway A: Functionalization of Dimethyl 2,4-Thiophenedicarboxylate

Step 1: Nitration

Dimethyl 2,4-thiophenedicarboxylate is treated with nitric acid in sulfuric acid at 0–5°C to yield the 5-nitro derivative. Yield : 65–70%.

Step 2: Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine. Conditions : 25°C, 12 h. Yield : 85%.

Step 3: Acetylation

The amine reacts with acetic anhydride in pyridine at 80°C for 4 h. Yield : 90%.

Step 4: Alkylation at Position 3

A Michael addition with methyl acrylate in THF, catalyzed by NaH, introduces the methoxy-oxoethyl group. Conditions : 0°C to reflux, 8 h. Yield : 60%.

Overall Yield : ~30% (cumulative).

Pathway B: Gewald Reaction-Based Synthesis

Step 1: Cyclization

Methyl cyanoacetate, elemental sulfur, and cyclohexanone react in ethanol with morpholine as a catalyst. Conditions : Reflux, 6 h. Yield : 55%.

Step 2: Esterification and Functionalization
  • Ester Hydrolysis : Treat with NaOH to form dicarboxylic acid.
  • Selective Esterification : Re-esterify with methanol/H₂SO₄ to restore methyl esters.
  • Amination and Acetylation : As in Pathway A.

Overall Yield : ~25% (cumulative).

Optimization of Reaction Conditions

Critical Parameters

Parameter Optimal Value Impact on Yield/Purity
Nitration Temp. 0–5°C Minimizes polysubstitution
Hydrogenation Time 12 h Complete nitro reduction
Alkylation Catalyst NaH Enhances nucleophilicity
Solvent for Michael Addition THF Improves reagent solubility

Catalyst and Solvent Effects

  • NaH vs. LDA : Sodium hydride provides higher yields (60% vs. 45%) in alkylation.
  • THF vs. DMF : THF reduces side reactions compared to polar aprotic solvents.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 2.1 (s, 3H, CH₃CO), δ 3.8 (s, 6H, OCH₃), δ 4.3 (q, 2H, CH₂CO)
IR 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiophene ring)
HPLC Retention time: 8.2 min (C18 column, 70:30 MeOH:H₂O)

Purity and Yield

Step Purity (HPLC) Yield (%)
Nitration 95% 65
Acetylation 98% 90
Final Product 99% 30

Challenges and Alternative Approaches

Regioselectivity Issues

  • Nitration : Competing substitution at position 3 occurs if temperature exceeds 10°C.
  • Alkylation : Steric hindrance from ester groups necessitates slow reagent addition.

Alternative Protecting Groups

  • Boc Protection : Temporarily shields the amine during alkylation, improving yields to 70%.

Applications and Derivatives

  • Fluorescent Whitening Agents : Analogous to 2,5-thiophenedicarboxylic acid derivatives.
  • Pharmaceutical Intermediates : Structural similarity to Tapentadol precursors suggests opioid activity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(acetylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dimethyl 5-(acetylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-(acetylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Dimethyl 5-(acetylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate Acetylamino (C5), methoxy-oxoethyl (C3), methyl esters (C2, C4) C₁₃H₁₅NO₇S (calculated) 329.07 High reactivity for further functionalization; potential use in drug synthesis
Dimethyl 5-(benzoylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate Benzoylamino (C5) C₁₈H₁₇NO₇S 391.40 Enhanced lipophilicity due to aromatic benzoyl group; potential biological activity
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetylamino (C5), methyl (C3), ethyl esters (C2, C4) C₁₅H₂₅NO₅S 331.07 (calculated) Improved metabolic stability from ethyl esters; synthetic intermediate for heterocycles
Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate 3-Chlorobenzoylamino (C5) C₁₈H₁₆ClNO₇S 425.8 Increased electronic effects from chlorine; pesticidal applications
Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate Sulfanyl-ethoxy-oxoethyl (C5), methyl (C3) C₁₅H₂₀O₆S₂ 376.43 (calculated) Sulfur linkage enhances reactivity; agrochemical uses

Key Findings

Substituent Effects on Lipophilicity: The benzoylamino and 3-chlorobenzoylamino derivatives exhibit higher lipophilicity compared to the acetylamino analog, influencing their membrane permeability and bioavailability .

The 3-chlorobenzoylamino derivative (C₁₈H₁₆ClNO₇S) shows promise in pesticidal applications, likely due to the electron-withdrawing chlorine enhancing electrophilic reactivity .

The sulfanyl group in Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate introduces a reactive site for cross-coupling reactions, expanding its utility in agrochemical synthesis .

Biological Activity

Dimethyl 5-(acetylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with acetylamino and methoxy groups, which contribute to its chemical reactivity and biological activity. The molecular formula is C13H15N1O5SC_{13}H_{15}N_{1}O_{5}S with a molar mass of approximately 299.33 g/mol. The presence of functional groups such as the acetylamino moiety enhances its potential interactions within biological systems.

Pharmacological Effects

Preliminary studies indicate that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives with thiophene rings have demonstrated effectiveness in inhibiting bacterial growth, suggesting that this compound may also possess similar properties .
  • Anticancer Potential : The compound may influence cancer cell proliferation. Compounds with related structures have been evaluated for their cytotoxic effects on cancer cell lines, indicating a potential for further exploration in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed based on related compounds:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression and induce apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway .
  • Antioxidant Activity : Some studies suggest that thiophene derivatives may exhibit antioxidant properties, which can play a role in mitigating oxidative stress in cells.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various thiophene derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for certain derivatives, paving the way for further exploration of related compounds .
  • Cytotoxicity in Cancer Cells : In vitro studies on compounds structurally similar to this compound revealed their ability to reduce viability in colorectal cancer cell lines (HCT116 and Caco-2). These findings suggest that this class of compounds might be promising candidates for anticancer drug development .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineObserved Effect
This compoundAntimicrobialS. aureus, E. coliSignificant inhibition observed
Related Thiophene DerivativeAnticancerHCT116 (colorectal cancer)Reduced cell viability
Another Thiophene CompoundAntioxidantVarious cell typesDecreased oxidative stress

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 5-(acetylamino)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate, and how can reaction conditions be optimized?

The synthesis of thiophene derivatives typically involves multi-step reactions, such as the Gewald reaction or condensation of thiophene precursors with functionalized esters. Key factors include:

  • Catalysts : Triethylamine is commonly used to facilitate cyclization and esterification .
  • Solvents : 1,4-Dioxane or ethanol under reflux conditions (e.g., 3–5 hours) are effective for intermediate purification .
  • Purification : Crystallization from ethanol or 1,4-dioxane yields high-purity products (≥95%) . Example protocol: Combine ethyl acetoacetate, sulfur, and substituted amines in ethanol with triethylamine; reflux for 5 hours, then acidify to precipitate the product .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : Confirms substituent positions and hydrogen bonding patterns (e.g., acetyl amino protons at δ 2.1–2.3 ppm) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
  • TLC : Monitors reaction progress using silica gel plates and UV visualization .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for understanding reactivity .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Solubility is highly solvent-dependent:

  • Polar solvents : Soluble in DMSO or DMF at room temperature.
  • Nonpolar solvents : Limited solubility in hexane or chloroform . Stability tests show degradation above 150°C, with optimal storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How do functional groups (e.g., acetyl amino, methoxycarbonyl) influence the compound’s reactivity in nucleophilic or electrophilic substitutions?

The acetyl amino group enhances electron density on the thiophene ring, facilitating electrophilic aromatic substitution at the 5-position. The methoxycarbonyl group acts as a meta-director, influencing regioselectivity in cross-coupling reactions . Example:

  • Acylation : React with acyl chlorides in THF at 0°C to modify the acetyl group .
  • Hydrolysis : Treat with NaOH in aqueous ethanol to convert esters to carboxylic acids .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions or impurity levels. Strategies include:

  • Reproducibility Checks : Validate results using independent synthesis batches (>98% purity via HPLC) .
  • Dose-Response Curves : Compare EC₅₀ values across multiple cell lines (e.g., cancer vs. normal) .
  • Structural Analogues : Test derivatives (e.g., methyl vs. ethyl esters) to isolate functional group contributions .

Q. What experimental designs are recommended for evaluating this compound’s bioactivity in enzyme inhibition or receptor binding?

Use randomized block designs with split-split plots to control variables like solvent, concentration, and biological replicates . Example workflow:

  • Enzyme Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based protocols .
  • Molecular Docking : Predict binding modes with AutoDock Vina, validated by mutagenesis studies .

Q. How can computational methods (e.g., DFT, QSAR) guide the optimization of this compound for drug discovery?

  • DFT Calculations : Predict charge distribution and reactive sites (e.g., HOMO-LUMO gaps < 3.5 eV favor electrophilic attack) .
  • QSAR Models : Corrogate substituent effects (e.g., logP values < 2.5 improve bioavailability) .

Methodological Recommendations

  • Contradiction Analysis : Use Bland-Altman plots to compare inter-lab variability in bioactivity data .
  • Mechanistic Studies : Combine stopped-flow kinetics with cryo-EM to capture transient enzyme-inhibitor complexes .

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